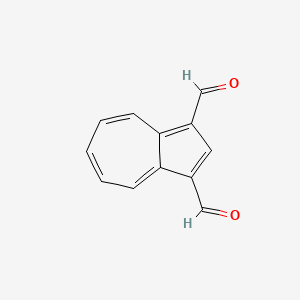

1,3-Azulenedicarboxaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Azulenedicarboxaldehyde is an azulene-derived aromatic compound featuring two aldehyde functional groups at the 1- and 3-positions of its bicyclic structure. Azulene, a non-alternant hydrocarbon with a distinctive blue color and dipole moment, imparts unique electronic and steric properties to its derivatives. This compound has garnered attention in supramolecular chemistry due to its ability to form halogen-bonded co-crystals with perfluorinated iodobenzenes, facilitating applications in crystal engineering and materials science . Its reactivity is defined by the electron-deficient azulene core and the aldehyde groups, which participate in directional interactions (e.g., O⋯I halogen bonds) to stabilize supramolecular architectures.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-azulenedicarboxaldehyde, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves Vilsmeier-Haack formylation of azulene derivatives, but regioselectivity at the 1,3-positions requires precise control of reaction conditions (e.g., stoichiometry, temperature). Purification challenges include separating isomers via column chromatography using gradient elution (silica gel, hexane/ethyl acetate). Confirm purity via HPLC coupled with UV-Vis spectroscopy (λ = 300–400 nm for azulene derivatives) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze 1H and 13C NMR for aldehyde proton shifts (δ 9.8–10.2 ppm) and azulene core signals.

- FT-IR : Confirm C=O stretches (~1700 cm−1) and aromatic C-H vibrations.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solvent systems are optimal for stabilizing this compound in solution?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) minimize aldehyde oxidation. For UV-Vis studies, use degassed dichloromethane or THF to prevent photodegradation. Monitor stability via time-dependent absorbance spectra (300–500 nm) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Resolve by:

- Performing variable-temperature NMR to detect conformational changes.

- Comparing crystallographic data with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- Cross-validating with IR/Raman spectra for functional group consistency .

Q. What strategies mitigate interference from byproducts during GC-MS analysis of this compound reaction mixtures?

- Methodological Answer : Derivatize aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to enhance volatility and selectivity. Use a DB-5MS column (30 m × 0.25 mm) with a 40°C/min ramp to 280°C. Compare retention indices with deuterated standards (e.g., 1,4-dichlorobenzene-d4) to confirm peaks .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to model HOMO-LUMO gaps and absorption spectra. Validate against experimental UV-Vis and cyclic voltammetry data. Incorporate solvent effects using the COSMO model .

Q. What protocols ensure reproducibility in cross-coupling reactions involving this compound?

- Methodological Answer : Standardize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and ligand ratios (1:2 for Pd:ligand). Use anhydrous solvents and inert atmosphere (N2/Ar). Monitor reaction progress via TLC (silica GF254, ethyl acetate/hexane) and quantify yields via 1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. Cross-Disciplinary Applications

Q. How does this compound’s fluorescence behavior compare to other azulene derivatives in bioimaging studies?

- Methodological Answer : Measure quantum yields using integrating sphere-equipped fluorimeters (λex = 350 nm). Compare with 5,6-azulenedicarboxaldehyde derivatives; note that 1,3-substitution reduces aggregation-caused quenching (ACQ) in aqueous media .

Q. What environmental analysis protocols detect trace this compound in aqueous systems?

- Methodological Answer : Employ solid-phase extraction (C18 cartridges) followed by LC-MS/MS (MRM mode, m/z transitions for [M-H]−). Use deuterated analogs (e.g., 3,3-dichlorobenzidine-d6) as internal standards to correct matrix effects .

Q. Data Presentation Guidelines

Q. How should researchers tabulate spectroscopic and computational data for this compound in publications?

相似化合物的比较

Comparison with Structurally Similar Compounds

1,3-Adamantanedicarboxylic Acid

Structural Differences :

- Core : 1,3-Adamantanedicarboxylic acid features a rigid adamantane (diamondoid) framework, whereas 1,3-azulenedicarboxaldehyde has a planar azulene core.

- Functional Groups : Carboxylic acid (-COOH) groups replace the aldehyde (-CHO) groups, altering hydrogen-bonding and coordination capabilities.

Physical Properties :

- Melting Point: 169–171°C (vs.

- Molecular Weight : 224.25 g/mol (C₁₂H₁₆O₄), slightly higher than this compound (C₁₂H₈O₂, 192.19 g/mol).

Applications :

The adamantane derivative’s rigidity and stability make it suitable for designing metal-organic frameworks (MOFs) or pharmaceuticals, contrasting with this compound’s role in halogen-bonded assemblies .

5,6-Azulenedicarboxaldehyde

Structural Differences :

- Substitution Pattern : The aldehyde groups are positioned at the 5- and 6-positions of the azulene core, creating a positional isomer with distinct electronic and steric profiles.

1,3-bis(4-pyridyl)azulene

Structural Differences :

- Functional Groups : Pyridyl (-C₅H₄N) groups replace aldehydes, enabling nitrogen-mediated interactions (e.g., N⋯I halogen bonds).

Supramolecular Behavior :

In co-crystals with perfluorinated iodobenzenes, this derivative forms N⋯I bonds instead of the O⋯I interactions observed in this compound assemblies. This shift enhances structural diversity in crystal engineering .

Comparative Data Table

准备方法

Vilsmeier-Haack Reaction as the Primary Synthetic Route

The Vilsmeier-Haack formylation is the most widely employed method for synthesizing 1,3-azulenedicarboxaldehyde. This electrophilic aromatic substitution reaction leverages the electron-rich nature of azulene’s bicyclic framework to direct formylation to the 1- and 3-positions.

Reaction Mechanism and Conditions

The reaction initiates with the generation of the Vilsmeier reagent, formed by combining dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . This reagent facilitates the electrophilic attack on azulene, followed by hydrolysis to yield the aldehyde functionalities. Key parameters include:

-

Temperature : The reaction is typically conducted at 0–5°C during reagent formation, followed by gradual warming to room temperature .

-

Solvent : Anhydrous dichloromethane (DCM) or 1,2-dichloroethane is used to maintain reactivity while minimizing side reactions .

-

Workup : Quenching with ice-cold water or a sodium acetate solution hydrolyzes the intermediate iminium salt, releasing the dicarboxaldehyde .

Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation

| Reagent | Solvent | Temperature | Time | Workup Method |

|---|---|---|---|---|

| DMF, POCl₃ | DCM | 0°C → RT | 24 h | NaOAc hydrolysis |

| DMF, POCl₃, AlCl₃* | 1,2-DCE | 100°C | 6 h | H₂O quenching |

*AlCl₃ is occasionally added to enhance electrophilicity in challenging substrates .

Alternative Synthetic Strategies and Limitations

Pyridinium Salt-Based Approaches

Patent literature describes azulene synthesis via pyridinium salt cyclization with sodium cyclopentadienide . While this method efficiently generates azulene cores, subsequent oxidation to introduce aldehyde groups remains unexplored. For instance, 4-methylazulene derivatives are synthesized in high yields , but further functionalization to dicarboxaldehydes would require additional steps, such as Riley oxidation , which risks over-oxidation or regioselectivity issues.

Challenges in Direct Functionalization

Attempts to employ phthalic anhydride or naphthalic anhydride as acylating agents under Friedel-Crafts conditions failed to produce this compound, likely due to steric hindrance and electronic mismatches . Similarly, reactions with diamides under Vilsmeier conditions were unsuccessful, necessitating the use of dichloride-based reagents .

Experimental Insights and Protocol Refinement

Key Considerations for Reproducibility

-

Azulene Purity : Starting azulene must be rigorously purified via column chromatography or sublimation to avoid side reactions.

-

Moisture Control : Strict anhydrous conditions are critical during Vilsmeier reagent formation to prevent hydrolysis of POCl₃.

-

Quenching Technique : Gradual addition of the reaction mixture to a cold, buffered solution minimizes decomposition of the aldehyde groups .

Characterization Data

While direct spectral data for this compound are sparse, its derivatives provide indirect validation. For example, azulene-bis(hydrazones) synthesized from the dialdehyde exhibit distinct NMR signals:

-

¹H NMR : Imine protons (CH=N) resonate at δ 8.38–8.60 ppm , while aldehyde-derived NH protons appear at δ 10.17–11.23 ppm .

-

¹³C NMR : The carbonyl carbons (C=O) are observed at δ 156.9 ppm , confirming successful formylation .

Applications and Derivative Synthesis

This compound serves as a precursor for Schiff base ligands , such as semicarbazones and thiosemicarbazones, which exhibit ion-sensing capabilities . The dialdehyde’s planar structure and electron-deficient core also make it a candidate for organic semiconductors and nonlinear optical materials .

属性

CAS 编号 |

38337-21-2 |

|---|---|

分子式 |

C12H8O2 |

分子量 |

184.19 g/mol |

IUPAC 名称 |

azulene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C12H8O2/c13-7-9-6-10(8-14)12-5-3-1-2-4-11(9)12/h1-8H |

InChI 键 |

XFOPUARCKUPXFN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C(C=C2C=O)C=O)C=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。